![molecular formula C20H19NO5S2 B2957473 Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941935-61-1](/img/structure/B2957473.png)
Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is an organic compound that belongs to the class of sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Synthesis Analysis
Based on the available information, there are very few articles published on the synthesis of this compound . Therefore, a comprehensive synthesis analysis is currently not available.Molecular Structure Analysis
The molecular formula of this compound is C20H19NO5S2. The average mass is 417.499 Da and the monoisotopic mass is 417.070465 Da .Chemical Reactions Analysis
As of now, there is limited information available on the chemical reactions involving this compound .Scientific Research Applications
Facile Synthesis Routes
A study highlights a general route to benzofurans and benzothiophenes, demonstrating the broad functional group tolerance in reactions, which might include derivatives of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, underscoring its utility in synthesizing complex molecules (J. Sheng, C. Fan, & Jie Wu, 2014).
Therapeutic Potentials
Another research effort based on structurally related compounds to Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, aimed at designing PPARβ/δ inverse agonists, resulted in increased cellular activity and achieving biologically relevant plasma concentrations in mice. This suggests potential applications in studying physiological and pathophysiological processes related to PPARβ/δ (P. Toth et al., 2016).
Anti-proliferative Activity
A novel class of tumor-selective compounds, related to Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, demonstrated pronounced anti-proliferative activity with high tumor cell selectivity. This finding suggests the potential of such compounds in targeted cancer therapies (Joice Thomas et al., 2017).
Antibacterial Activity
Research into 2-[(methoxycarbonyl)methylene]cephalosporins, which share a structural similarity to Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, indicates significant in vitro Gram-positive antibacterial activity, highlighting its relevance in antibiotic development (C. U. Kim et al., 1984).
Mechanism of Action
Future Directions
Given the limited amount of research conducted on this compound, future studies could focus on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could also be directed towards understanding its safety profile and potential applications .
properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-13-4-6-14(7-5-13)17-12-27-18(20(22)26-3)19(17)28(23,24)21-15-8-10-16(25-2)11-9-15/h4-12,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGRGUBHAPPFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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